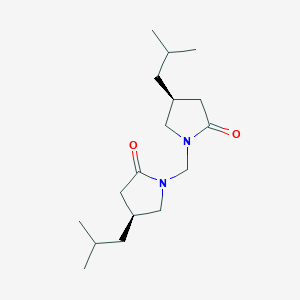

Pregabalin lactam methylene dimer

Beschreibung

Significance of Impurity Identification and Characterization in Pharmaceutical Development

The identification and characterization of impurities are critical components of pharmaceutical development and quality control. pharmiweb.comlongdom.org Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity levels in drug substances and products. longdom.org Adherence to these guidelines is mandatory for drug approval and ensures the safety and quality of medications. globalpharmatek.com

The process of impurity profiling involves the detection, identification, and quantification of impurities. rjpdft.com This comprehensive analysis provides crucial information for several aspects of drug development:

Safety Assessment: Identifying impurities allows for the evaluation of their potential toxicological effects. longdom.org

Process Optimization: Understanding how and when impurities are formed enables the optimization of manufacturing processes to minimize their presence. globalpharmatek.com

Stability Studies: Impurity profiling is essential for assessing the stability of a drug product and establishing its shelf life. longdom.orgglobalpharmatek.com

Regulatory Compliance: Detailed impurity data is a key component of regulatory submissions for new drug applications. globalpharmatek.com

Overview of Pregabalin (B1679071) Degradation Pathways and Impurity Profiling

Pregabalin, with its amino acid structure, is susceptible to degradation under various conditions, including exposure to acid, base, heat, and oxidation. ijpsr.comiajps.com Forced degradation studies are often employed to intentionally degrade the drug substance to identify potential degradation products that could form under normal storage conditions. ijpsr.com

Common degradation pathways for pregabalin can lead to the formation of several known impurities. One notable impurity is pregabalin lactam, formed through intramolecular cyclization of pregabalin. Other impurities can arise from the starting materials or intermediates used in the synthesis of pregabalin. researchgate.netgoogle.com The profiling of these impurities is typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). ijpsr.comresearchgate.net

Identification and Initial Characterization of Pregabalin Lactam Methylene (B1212753) Dimer as a Pharmaceutical Impurity

The "Pregabalin lactam methylene dimer" has been identified as a significant degradation product in certain pregabalin formulations, particularly in extended-release tablets. researchgate.netresearchgate.net Its presence has been noted to increase over time during stability studies, sometimes exceeding the identification threshold set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). researchgate.netjustia.com

Initial identification of this impurity was achieved through LC-MS analysis, which revealed a dimeric structure formed from two pregabalin lactam molecules linked by a methylene bridge. researchgate.netresearchgate.net Further structural elucidation was carried out using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). justia.comgoogleapis.com These analyses confirmed the chemical structure as (4S,4'S)-1,1'-Methylenebis(4-isobutylpyrrolidin-2-one). synzeal.com The formation of this dimer is often linked to the presence of formaldehyde (B43269), which can act as a reactive species, bridging two pregabalin lactam molecules. researchgate.net

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | (4S,4'S)-1,1'-Methylenebis(4-isobutylpyrrolidin-2-one) synzeal.com |

| Molecular Formula | C17H30N2O2 nih.gov |

| Molecular Weight | 294.4 g/mol nih.gov |

| CAS Number | 2361911-35-3 nih.gov |

The thorough characterization of this and other impurities is a continuous and vital process in ensuring the quality and safety of pregabalin-containing medicines.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2361911-35-3 |

|---|---|

Molekularformel |

C17H30N2O2 |

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

(4S)-4-(2-methylpropyl)-1-[[(4S)-4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H30N2O2/c1-12(2)5-14-7-16(20)18(9-14)11-19-10-15(6-13(3)4)8-17(19)21/h12-15H,5-11H2,1-4H3/t14-,15-/m0/s1 |

InChI-Schlüssel |

ALFCHNUSYDZCPQ-GJZGRUSLSA-N |

Isomerische SMILES |

CC(C)C[C@H]1CC(=O)N(C1)CN2C[C@H](CC2=O)CC(C)C |

Kanonische SMILES |

CC(C)CC1CC(=O)N(C1)CN2CC(CC2=O)CC(C)C |

Herkunft des Produkts |

United States |

Elucidation of the Chemical Structure of Pregabalin Lactam Methylene Dimer

Advanced Spectroscopic Techniques for Structural Determinationnih.govxjtlu.edu.cn

The comprehensive structural analysis of the pregabalin (B1679071) lactam methylene (B1212753) dimer relied on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provided unambiguous evidence for its elemental composition, molecular weight, and the precise arrangement and connectivity of its atoms. nih.govxjtlu.edu.cn

Multi-stage liquid chromatography-mass spectrometry (LC-MSn) was a key technique in the initial identification of the impurity. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the structural-interrogation capabilities of tandem mass spectrometry.

In the analysis of pregabalin degradants, LC-MSn was utilized to rapidly identify the impurity as a dimeric structure. nih.govresearchgate.net By subjecting the isolated ion corresponding to the dimer to sequential fragmentation events (MS², MS³), researchers could deduce the connectivity of the molecule. The fragmentation patterns observed were consistent with a structure composed of two pregabalin lactam units linked by a methylene bridge, allowing for a confident preliminary identification before confirmation by other techniques. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass and, consequently, the elemental formula of the compound. nih.govxjtlu.edu.cn This technique provides mass accuracy typically within 5 ppm, allowing for the confident assignment of a unique molecular formula.

The analysis, often coupled with High-Performance Liquid Chromatography (HPLC-HRMS), yielded highly accurate mass measurements for the protonated molecule [M+H]⁺ and its potassium adduct [M+K]⁺. xjtlu.edu.cn The experimental data corresponded precisely with the theoretical mass for the molecular formula C₁₇H₃₀N₂O₂, confirming the elemental composition of the dimer. nih.govxjtlu.edu.cn

Table 1: High-Resolution Mass Spectrometry Data for Pregabalin Lactam Methylene Dimer

| Ion | Observed Accurate Mass (Da) | Calculated Molecular Formula |

|---|---|---|

| [M+H]⁺ | 295.2380 | C₁₇H₃₀N₂O₂ |

| [M+K]⁺ | 333.1943 | C₁₇H₃₀N₂O₂ |

Source: nih.govxjtlu.edu.cn

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for the definitive structural confirmation of the this compound, providing detailed information about the carbon-hydrogen framework and the connectivity between the two lactam rings. nih.govresearchgate.netxjtlu.edu.cn Both one-dimensional and two-dimensional NMR experiments were crucial in assembling the final, confirmed structure. researchgate.net

One-dimensional NMR experiments, including ¹H-NMR (proton) and ¹³C-NMR (carbon-13), provided the foundational data for the structure. The spectra revealed the number and types of protons and carbons present in the molecule, and their chemical environments. xjtlu.edu.cn

¹H-NMR: The proton NMR spectrum displayed characteristic signals corresponding to the isobutyl groups of the pregabalin moieties and the protons of the pyrrolidinone rings. Crucially, it showed signals for the methylene bridge connecting the two nitrogen atoms of the lactam rings. xjtlu.edu.cn

¹³C-NMR: The carbon-13 NMR spectrum complemented the proton data, showing signals for the carbonyl carbons of the lactam rings, the carbons of the isobutyl side chains, the pyrrolidinone ring carbons, and the key carbon of the methylene bridge. xjtlu.edu.cn

Table 2: ¹H-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.77 | d | H-7/8/16/17 |

| 1.18 | t | H-5/14 |

| 1.44 | m | H-6/15 |

| 1.93, 2.38 | d | H-2/11 |

| 2.28 | m | H-3/12 |

| 2.85, 3.38 | d | H-10 |

| 3.05 | m | H-4/13 |

Note: Atom numbering corresponds to that provided in the source literature. xjtlu.edu.cn

Table 3: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 22.1 | C-7/8/16/17 |

| 25.4 | C-6/15 |

| 32.5 | C-3/12 |

| 41.5 | C-5/14 |

| 42.1 | C-2/11 |

| 48.3 | C-4/13 |

| 59.8 | C-10 |

| 175.7 | C-1/9 |

Note: Atom numbering corresponds to that provided in the source literature. xjtlu.edu.cn

To definitively establish the atom-to-atom connectivities, two-dimensional (2D) NMR experiments were performed. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to piece together the molecular puzzle.

COSY experiments confirmed the proton-proton (¹H-¹H) correlations within the individual spin systems of the isobutyl and pyrrolidinone fragments.

HSQC experiments correlated each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC experiments were critical in establishing the long-range (2-3 bond) correlations. These experiments would have shown a key correlation between the protons of the methylene bridge (H-10) and the carbons of the two lactam rings (e.g., C-4 and C-13), providing unambiguous proof of the dimeric structure linked at the nitrogen atoms.

The collective data from these 2D NMR experiments confirmed the structure as two (S)-4-(isobutyl)pyrrolidin-2-one units linked at their nitrogen atoms by a methylene group. researchgate.net

While specific experimental data using Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry for this particular dimer is not detailed in the primary literature, the technique serves as a powerful tool for confirming the absence of labile protons. In H/D exchange MS, a molecule is exposed to a deuterated solvent (e.g., D₂O), and any protons that are easily exchanged (typically those on heteroatoms like oxygen or nitrogen, i.e., -OH, -NH, -SH) are replaced by deuterium atoms. This results in a measurable increase in the molecule's mass.

For the proposed structure of this compound, there are no N-H or O-H protons. The nitrogen atoms are tertiary amides within the lactam rings and are further substituted by the methylene bridge. Therefore, the molecule contains no readily exchangeable protons. Application of H/D exchange MS would be expected to show no significant mass increase upon incubation in D₂O. This result would provide strong corroborating evidence for the proposed structure, ruling out alternative isomeric structures that might contain exchangeable protons, such as those involving ring-opened amides or hydroxyl groups.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pregabalin |

| (S)-4-(isobutyl)pyrrolidin-2-one |

| Pregabalin lactam |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Confirmation of the Methylene-Bridged Dimeric Moiety

The definitive confirmation of the methylene-bridged dimeric structure of this compound was achieved through a combination of advanced analytical techniques, primarily multi-stage liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods provided unequivocal evidence for the connectivity of the atoms within the molecule.

Detailed research findings have shown that during the development of pregabalin extended-release tablets, an unknown degradant was detected. nih.govresearchgate.net This impurity was identified as a dimeric degradant where two pregabalin molecules are joined by a methylene bridge. nih.govresearchgate.net The structural confirmation was accomplished using one-dimensional (1D) and two-dimensional (2D) NMR measurements. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) played a crucial role in determining the molecular formula of the dimer. The accurate mass measurement of the protonated molecule [M+H]⁺ was found to be 295.2380, which corresponds to the molecular formula C₁₇H₃₀N₂O₂. google.com

Further structural details were provided by ¹H NMR and ¹³C NMR spectroscopy. The patent literature provides specific chemical shift data that corroborates the proposed structure. google.com For instance, the presence of the methylene bridge is confirmed by specific signals in the NMR spectra.

Interactive data tables summarizing the key analytical findings are presented below.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed Accurate Mass | Calculated Molecular Formula |

|---|---|---|

| [M+H]⁺ | 295.2380 | C₁₇H₃₀N₂O₂ |

| [M+K]⁺ | 333.1943 | C₁₇H₃₀N₂O₂K |

Data sourced from patent information. google.com

Table 2: Selected ¹H NMR and ¹³C NMR Spectroscopic Data

| Atom Numbering (as per source) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1' | 4.67 (d, 1H); 3.99 (d, 1H) | 54.3 |

| 2' | 3.32 (dd, 1H); 2.92 (t, 1H) | 48.7 |

| 3' | 2.05 (m, 1H) | 39.5 |

| 4' | 2.45 (dd, 1H); 2.00 (m, 1H) | 38.6 |

| 5' | 1.17 (m, 2H) | 25.5 |

| 6' | 1.76 (m, 1H) | 24.8 |

| 7' | 0.90 (d, 3H) | 22.9 |

| 8' | 0.88 (d, 3H) | 22.3 |

Note: The numbering corresponds to the structure as defined in the source patent. This table presents a selection of the full dataset for illustrative purposes. google.com

The collective evidence from these analytical techniques provides a comprehensive and unambiguous elucidation of the structure as (4S,4'S)-1,1'-methylenebis(4-isobutylpyrrolidin-2-one). nih.gov

Mechanistic Pathways of Pregabalin Lactam Methylene Dimer Formation

Investigation of Bridging Methylene (B1212753) Origin

Understanding the source of the methylene bridge was paramount to elucidating the formation mechanism of the dimer.

Mechanism-based stress studies strongly suggested that the bridging methylene group originates from formaldehyde (B43269). researchgate.netnih.gov Formaldehyde was identified as the likely culprit that initiates the dimerization process. researchgate.netnih.gov The preparation of the pregabalin (B1679071) lactam methylene dimer has been demonstrated through a method involving the reaction of pregabalin with an aldehyde, specifically formaldehyde or its equivalents like metaformaldehyde and paraformaldehyde, in an acidic environment. googleapis.comjustia.comgoogle.com

Further investigation into the source of formaldehyde within the tablet formulation pointed towards certain pharmaceutical excipients.

Compatibility studies between the active pharmaceutical ingredient (API), pregabalin, and various excipients revealed that the dimer was formed in the presence of specific polymeric excipients known to contain residual formaldehyde. researchgate.netnih.gov These include polyethylene (B3416737) oxide (PEO) and polyvinylpolypyrrolidone (PVPP). researchgate.netnih.gov It is known that some commonly used excipients can generate formaldehyde. nih.gov

Interestingly, the formation of the pregabalin lactam methylene dimer in the presence of PEO and PVPP only occurred when another excipient, colloidal silicon dioxide (SiO2), was also present. researchgate.netnih.gov This indicates a catalytic role for colloidal silicon dioxide in the dimerization reaction. researchgate.netnih.gov

Identification of Excipient-Derived Formaldehyde Sources

Proposed Reaction Mechanisms for Dimerization

The formation of the dimer is believed to proceed through condensation reactions.

The proposed mechanism involves a condensation reaction between pregabalin and an aldehyde, such as formaldehyde. researchgate.net This type of reaction is plausible given the primary amine group in the pregabalin molecule. A patent describing the synthesis of a pregabalin derivative through an imination reaction between pregabalin and salicylaldehyde (B1680747) further supports the reactivity of pregabalin with aldehydes. nih.gov The synthesis of the this compound itself is achieved by reacting pregabalin with an aldehyde in an acidic system. googleapis.comgoogle.com

Research Findings on Dimer Formation

| Factor | Observation | Reference |

|---|---|---|

| Impurity Structure | Identified as a methylene-bridged dimer of two pregabalin molecules. | researchgate.netnih.gov |

| Methylene Bridge Origin | Implicated to originate from formaldehyde. | researchgate.netnih.gov |

| Formaldehyde Source | Residual formaldehyde in polymeric excipients like Polyethylene Oxide (PEO) and Polyvinylpolypyrrolidone (PVPP). | researchgate.netnih.gov |

| Catalyst | Colloidal silicon dioxide (SiO2) was found to be essential for the dimer formation in the presence of PEO and PVPP. | researchgate.netnih.gov |

| Reaction Type | Proposed to be a condensation reaction between pregabalin and an aldehyde. | researchgate.net |

Mannich-Type Reaction Pathways

The formation of the this compound is understood to proceed through a Mannich-type reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, with formaldehyde and a primary or secondary amine. In the context of pregabalin, the primary amine of one pregabalin molecule reacts with formaldehyde, which can be present as a residual impurity in pharmaceutical excipients. This initial step forms a reactive iminium ion. Subsequently, the enol or enolate form of a second pregabalin lactam molecule acts as the nucleophile, attacking the iminium ion to form the methylene-bridged dimer. researchgate.netnih.gov

The proposed mechanism is initiated by the intramolecular cyclization of pregabalin to form pregabalin lactam. Two molecules of pregabalin lactam then react with formaldehyde. The reaction is catalyzed by the presence of an acid. One molecule of pregabalin lactam reacts with formaldehyde to form a hydroxymethyl derivative, which then dehydrates to an electrophilic N-acyliminium ion intermediate. This intermediate is then attacked by the enol form of a second pregabalin lactam molecule, leading to the formation of the C-C bond that constitutes the methylene bridge of the dimer. researchgate.net

Kinetic and Thermodynamic Parameters of Dimer Formation

The rate at which the this compound forms and the energetic favorability of this reaction have been quantitatively assessed through kinetic and thermodynamic studies. These investigations provide crucial insights into the stability of pregabalin under various conditions.

To understand the kinetics of the dimerization, researchers have employed established reaction kinetic models. researchgate.netnih.gov The formation of the dimer has been found to follow specific rate laws, which can be modeled to predict the extent of impurity formation over time. The Arrhenius and Eyring equations are two such models that have been successfully applied to the kinetic data obtained from stability studies of pregabalin. researchgate.netnih.gov These models relate the reaction rate constant to temperature, providing a framework for predicting the shelf-life of the drug product.

The kinetic modeling allows for the determination of the reaction order and the rate constant (k) at different temperatures. This information is invaluable for pharmaceutical scientists in designing stable formulations and establishing appropriate storage conditions.

By applying the Arrhenius and Eyring equations to the temperature-dependent kinetic data, key thermodynamic parameters for the transition state of the dimerization reaction can be calculated. These parameters include the activation energy (Ea), the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). researchgate.netnih.gov

The activation energy represents the minimum energy required for the reaction to occur. The enthalpy of activation provides insight into the heat change associated with forming the transition state, while the entropy of activation reflects the change in randomness. The Gibbs free energy of activation combines these factors to determine the spontaneity of the reaction. A study investigating the formation of a similar methylene-bridged dimer in mirabegron, which also proceeds via a Mannich-type reaction with formaldehyde, provides illustrative values for these parameters, as detailed in the table below. researchgate.net

Table 1: Activation and Thermodynamic Parameters for a Mirabegron Methylene Dimer Formation

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 86.8 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 84.2 | kJ/mol |

| Entropy of Activation (ΔS‡) | -62.8 | J/mol·K |

Note: These values are for a comparable reaction and serve as an example of the parameters determined in such kinetic studies. researchgate.net

Influence of Environmental Factors on Dimerization Kinetics

The rate of this compound formation is significantly influenced by several environmental factors. Understanding these factors is crucial for controlling the levels of this impurity in the final drug product.

Temperature is a critical factor, with higher temperatures accelerating the reaction rate, leading to increased dimer formation. researchgate.net This is consistent with the principles of chemical kinetics, where increased thermal energy allows more molecules to overcome the activation energy barrier.

The presence of certain pharmaceutical excipients has also been identified as a key contributor to the dimerization. Specifically, polymeric excipients such as polyethylene oxide (PEO) and polyvinylpolypyrrolidone (PVPP) have been implicated. researchgate.netnih.gov These materials can contain residual formaldehyde, which, as previously discussed, is a necessary reactant in the Mannich-type reaction. researchgate.netnih.gov

Furthermore, the presence of colloidal silicon dioxide (SiO2) has been shown to be essential for the dimerization to occur in the presence of pregabalin and the formaldehyde-containing excipients. researchgate.netnih.gov This suggests that the surface of the colloidal silicon dioxide may play a catalytic role, possibly by facilitating the necessary proton transfers or by concentrating the reactants. The pH of the environment also plays a role, with acidic conditions favoring the formation of the reactive iminium ion intermediate. googleapis.com

Synthetic Strategies for Pregabalin Lactam Methylene Dimer As a Reference Standard

Development of Efficient Chemical Synthesis Methods

The generation of the Pregabalin (B1679071) lactam methylene (B1212753) dimer reference standard has been approached through two primary routes: isolation from degradation samples and de novo chemical synthesis.

Initially, the Pregabalin lactam methylene dimer was obtained by isolating it from samples of Pregabalin that had undergone forced degradation or from long-term stability studies of tablet formulations. google.com This impurity has been observed in stability studies of Pregabalin extended-release tablets, particularly when certain excipients are present. researchgate.netnih.gov

However, this isolation method presents significant challenges:

Low Abundance: The target impurity typically exists at very low concentrations, often below 0.7% as detected by High-Performance Liquid Chromatography (HPLC). google.com

Presence of Co-eluting Impurities: Degradation samples often contain a complex mixture of related impurities with similar physicochemical properties, making separation difficult. google.com

Interference from Excipients: The presence of pharmaceutical excipients in the tablet matrix can interfere with the isolation and purification process. google.com

These challenges make the traditional isolation approach inefficient and impractical for producing the quantities of high-purity reference standard required for routine pharmaceutical analysis.

To overcome the limitations of isolation from degradation products, direct chemical synthesis methods have been developed. These methods offer a more efficient and scalable route to the this compound.

The most direct synthetic route involves the reaction of two molecules of Pregabalin with an aldehyde, typically formaldehyde (B43269), which provides the methylene bridge. google.comresearchgate.netnih.govgoogle.com This reaction is generally carried out in an acidic medium. google.comgoogle.com The formation mechanism suggests that the methylene bridge originates from formaldehyde, which can be a residual impurity in certain pharmaceutical excipients like polyethylene (B3416737) glycols (PEO) and polyvinylpolypyrrolidone (PVPP). researchgate.netnih.gov The reaction is thought to proceed via the dimerization of two Pregabalin molecules with the methylene group linking them. researchgate.netnih.gov

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Research and patent literature describe various approaches to optimize these parameters. google.comgoogle.com

Key parameters for optimization include:

Acid Catalyst: Various acids can be used to catalyze the reaction. Examples include methanesulfonic acid and formic acid. google.com

Solvent System: The choice of solvent is crucial. Polar organic solvents such as methanol, dimethyl sulfoxide (B87167) (DMSO), or mixtures of water and a polar organic solvent are commonly employed. google.comgoogle.com

Temperature: The reaction is typically heated to temperatures ranging from 30°C to 100°C to drive the reaction forward. google.comgoogle.com

Reaction Time: The duration of the reaction can vary significantly, from 0.5 to 36 hours, depending on the other conditions. google.comgoogle.com

The table below summarizes examples of reaction conditions reported in the literature for the synthesis of this compound.

| Pregabalin (mol) | Aldehyde (Source) | Acid (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 0.0628 | 30% Formaldehyde (0.0681 mol) | Methanesulfonic acid (0.0231 mol) | Methanol | 75 | 20 | 50 | 99.2 |

| 0.0628 | 30% Formaldehyde (0.0495 mol) | Formic acid (0.0958 mol) | Dimethyl sulfoxide | 60 | 14 | 35 | 99.1 |

These de novo synthesis methods provide a more reliable and higher-yielding alternative to isolation from degradation samples, enabling the production of the necessary reference standard with good purity and at a lower cost. google.comgoogle.com

De Novo Chemical Synthesis Approaches

Isolation and Purification Methodologies for High Purity Standards

Regardless of the source, whether from degradation samples or direct synthesis, the crude this compound must be purified to meet the stringent requirements for a reference standard.

Preparative chromatography is the primary method used for the purification of the this compound. google.comresearchgate.netgoogle.com

Column Chromatography: Normal phase column chromatography using a silica (B1680970) gel stationary phase (e.g., HP-Silica) with a mobile phase system like n-hexane and ethyl acetate (B1210297) has been successfully used to purify the dimer. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for achieving high purity. google.comresearchgate.netgoogle.com Reversed-phase columns, such as YMC-Pack ODS-AQ, are often employed. google.comgoogleapis.com The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724). google.comgoogleapis.com After collection of the desired fraction, the solvent is removed, often by lyophilization, to yield the purified solid product. researchgate.net

The selection of the appropriate chromatographic technique and conditions is crucial for obtaining the this compound at a purity level suitable for its use as a reference standard in pharmaceutical analysis.

Yield Enhancement and Process Scalability

A significant advancement in the synthesis of this compound involves the reaction of pregabalin with an aldehyde in an acidic environment. google.comgoogleapis.comjustia.com This method has demonstrated a substantial increase in yield, reaching between 35% and 50%, which is a dramatic improvement of over one hundred times compared to traditional separation techniques. google.comgoogle.comgoogleapis.comjustia.com The process involves dissolving pregabalin in a suitable reaction solvent, adding an acid and an aldehyde, and heating the mixture. googleapis.comjustia.com

Key parameters that have been optimized to enhance the yield and ensure the scalability of this process include the choice of solvent, the molar ratios of reactants, reaction temperature, and reaction time.

Detailed Research Findings:

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 30-100 °C for a duration of 0.5-36 hours. googleapis.comjustia.com More specific conditions have been reported, such as heating to 60 °C for 14 hours or 75 °C for 20 hours. google.com

Reactant Ratios: The molar ratio of the acid to pregabalin is a critical factor, with effective ranges being 0.01:1 to 50:1, and a preferred range of 0.1:1 to 2.5:1. google.com Similarly, the molar ratio of the aldehyde to pregabalin is optimized between 0.1:1 and 10:1, with a preference for 0.3:1 to 3:1. google.com

Solvent Selection: A variety of solvents can be employed, including water, polar organic solvents, or mixtures thereof. google.com Examples of effective solvents include methanol, dimethyl sulfoxide, and a water-ethanol mixture. google.com

Purification: Following the reaction, the product is isolated and purified. Common purification techniques include column chromatography and preparative liquid chromatography, which have been shown to yield the this compound with a purity of 99.0% or higher as determined by HPLC. google.comgoogle.comjustia.com

The table below summarizes findings from various synthetic approaches aimed at enhancing the yield of this compound.

Table 1: Synthetic Strategies for Yield Enhancement of this compound

| Starting Material | Reagents & Solvents | Reaction Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Pregabalin | Formaldehyde, Formic Acid, Dimethyl Sulfoxide | 60 °C, 14 hours | 35% | 99.1% | google.com |

| Pregabalin | Formaldehyde, Methanesulfonic Acid, Methanol | 75 °C, 20 hours | 50% | 99.2% | google.com |

| Pregabalin | Trioxymethylene, p-Toluenesulfonic Acid, Water-Ethanol | 70 °C, 16 hours | 47% | 99.0% | google.com |

| Pregabalin | Formaldehyde, Formic Acid, Dimethylsulfoxide | 60 °C, 14 hours | 45% | 99.2% | googleapis.com |

These optimized synthetic methods provide a more practical and scalable approach for the production of this compound as a high-purity reference standard, which is essential for the accurate quantification of this impurity in pregabalin drug products. google.comjustia.com

Analytical Methodologies for Detection and Quantification of Pregabalin Lactam Methylene Dimer

Chromatographic Techniques for Impurity Profilingusp.orggoogle.comijariit.com

Chromatographic techniques are fundamental in separating the pregabalin (B1679071) lactam methylene (B1212753) dimer from the active pharmaceutical ingredient (API) and other related substances. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used methods for this purpose. usp.orggoogle.com

High-Performance Liquid Chromatography (HPLC) Method Developmentusp.orgijariit.comijpsr.com

The development of a stability-indicating HPLC method is crucial for accurately quantifying the pregabalin lactam methylene dimer. These methods are designed to separate the dimer from pregabalin and any degradation products that may form under stress conditions such as heat, light, acid, and base hydrolysis. ijpsr.com

A typical reversed-phase HPLC method involves a C18 or a similar stationary phase. jchr.org The selection of the mobile phase is critical for achieving optimal separation. A common approach is to use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile (B52724) or methanol. usp.org The pH of the buffer is a key parameter that is optimized to ensure good peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength of around 210 nm. jchr.org

A patent describing the preparation of the this compound also details its monitoring by HPLC. google.comgoogleapis.com In these methods, the purity of the synthesized dimer was confirmed to be high, often exceeding 99.0%, demonstrating the effectiveness of HPLC in its quantification. googleapis.comgoogle.comjustia.com

Table 1: Example of HPLC Method Parameters for Pregabalin Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3V C18, 4.6-mm x 25.0-cm, 5 µm |

| Mobile Phase A | 0.01M Di-ammonium hydrogen phosphate (B84403) buffer (pH 6.5 ± 0.05) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 80 µL |

This table presents a representative set of HPLC conditions and is not exhaustive. usp.org

Ultra-Performance Liquid Chromatography (UPLC) Applicationsgoogle.com

UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times and improved resolution. ijpsr.com This high-throughput technique is particularly valuable for the routine analysis of pregabalin and its impurities in quality control laboratories. ijpsr.com A reverse phase UPLC method has been developed for the quantification of pregabalin and its related impurities, demonstrating its stability-indicating capability through forced degradation studies. ijpsr.com The separation of known and degradation impurities can be achieved in a short run time, often around 10 minutes, using a phenyl-hexyl stationary phase. ijpsr.com

Integration with Mass Spectrometry for Specificityijpsr.comgoogleapis.com

While chromatographic techniques provide separation, mass spectrometry (MS) offers the specificity required for the unambiguous identification of impurities. The coupling of HPLC or UPLC with MS (LC-MS) is a powerful tool for the structural characterization of unknown impurities like the this compound. googleapis.com

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition of the dimer. google.comgoogleapis.com In one instance, HPLC-HRMS analysis identified the [M+H]⁺ accurate molecular weight of the this compound as 295.2380 and the [M+K]⁺ accurate molecular weight as 333.1943, which corresponds to the molecular formula C₁₇H₃₀N₂O₂. google.comgoogleapis.com This level of mass accuracy provides high confidence in the identification of the impurity.

Considerations for Analytical Method Validation in a Pharmaceutical Contextjustia.com

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the method is suitable for its intended purpose. For the analysis of the this compound, the validation process is guided by International Council for Harmonisation (ICH) guidelines.

A validated method must demonstrate specificity, linearity, accuracy, precision, and robustness. usp.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. usp.org

Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. ijpsr.comjchr.org For impurity quantification, this range typically covers from the limit of quantification (LOQ) to above the specified limit of the impurity.

Accuracy is determined by the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. usp.orgjchr.org

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). usp.org

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. usp.org

The limit of detection (LOD) and the limit of quantification (LOQ) are also critical parameters to establish for an impurity method, ensuring that even trace amounts of the this compound can be reliably detected and quantified. jchr.org

Regulatory Framework and Control Strategies for Pregabalin Lactam Methylene Dimer

Compliance with International Conference on Harmonisation (ICH) Guidelines for Impurities (e.g., ICH Q3A/Q3B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). scribd.comich.orgresearchgate.net These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. pda.orgich.org

For pregabalin (B1679071) lactam methylene (B1212753) dimer, which is a degradation product found in the final drug product, the ICH Q3B(R2) guideline is particularly relevant. scribd.comeuropa.eu This guideline defines a degradation product as an impurity resulting from a chemical change in the drug substance that occurs during the manufacturing and storage of the new drug product due to the effect of light, temperature, pH, water, or by reaction with an excipient and/or the immediate container closure system. europa.eu

During stability studies of pregabalin tablets, an unknown impurity, later identified as pregabalin lactam methylene dimer, was observed to form and increase over time. justia.comgoogleapis.com Its levels can range from 0.10% to 0.70% and may exceed the typical unknown individual impurity limit of 0.20% if formulation parameters are not properly controlled. justia.comgoogleapis.com

The ICH Q3B(R2) guideline provides a decision tree for the identification and qualification of degradation products. europa.eu The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug substance in the drug product. researchgate.netpda.org

Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |

| > 1 g | 0.05% | 0.1% or 2.0 mg TDI, whichever is lower | 0.2% or 2.0 mg TDI, whichever is lower |

TDI: Total Daily Intake. Lower thresholds can be appropriate if the degradation product is unusually toxic. researchgate.net

Given that the formation of this compound can exceed the identification threshold, it is crucial to characterize it and implement control strategies to keep its levels within acceptable limits. nih.gov

Formulation and Process Development Strategies for Impurity Mitigation

The formation of this compound is understood to be a result of the dimerization of two pregabalin molecules with a methylene bridge. researchgate.netnih.gov This bridging methylene is believed to originate from formaldehyde (B43269), which can be present as an impurity in pharmaceutical excipients. researchgate.netnih.gov Therefore, mitigation strategies focus on controlling formaldehyde levels and optimizing manufacturing and storage conditions.

Formaldehyde is a known impurity in many common pharmaceutical excipients. researchgate.netnih.gov Studies have shown that excipients such as lactose, D-mannitol, microcrystalline cellulose, polyethylene (B3416737) glycols (PEGs), and polysorbates can generate formaldehyde. researchgate.netnih.govpharxmonconsulting.comnih.gov The presence of even trace levels of formaldehyde in a formulation can be sufficient to trigger the degradation of the active pharmaceutical ingredient (API). nih.gov

In the case of pregabalin extended-release tablets, the formation of the methylene-bridged dimer was observed in compatibility studies between pregabalin and polymeric excipients like polyethylene oxide (PEO) and polyvinylpolypyrrolidone (PVPP), which are known to contain residual formaldehyde. researchgate.netnih.gov Interestingly, the presence of another excipient, colloidal silicon dioxide, was also found to be a factor in the formation of this impurity. researchgate.netnih.gov Another study also reported incompatibility of pregabalin with colloidal silicon dioxide, leading to higher levels of pregabalin lactam impurity. researchgate.net

Table 2: Excipients Reported to Generate Formaldehyde

| Excipient Category | Specific Excipients |

|---|---|

| Sugars/Polyols | Lactose, D-Mannitol, Polyethylene Glycol (PEG) researchgate.netnih.govpharxmonconsulting.com |

| Celluloses | Microcrystalline Cellulose, Low-substituted Hydroxypropylcellulose researchgate.netnih.gov |

| Binders/Polymers | Povidone, Polyethylene Oxide (PEO), Polyvinylpolypyrrolidone (PVPP) researchgate.netpharxmonconsulting.com |

| Lubricants | Magnesium Stearate researchgate.netnih.gov |

| Glidants | Light Anhydrous Silicic Acid researchgate.netnih.gov |

To mitigate the risk of this compound formation, a critical step is the careful selection and quality control of excipients. This includes:

Screening Excipients: Testing different lots and suppliers of excipients for their formaldehyde content. nih.gov

Using Low-Formaldehyde Excipients: Selecting excipients that are known to have inherently low levels of formaldehyde. pharxmonconsulting.com

Formaldehyde Scavengers: Incorporating excipients that can react with and neutralize formaldehyde. Meglumine, an approved pharmaceutical excipient, has been shown to be effective in reducing formaldehyde levels in formulations. researchgate.netnih.govsigmaaldrich.com

The manufacturing process and storage conditions can also influence the rate of impurity formation. For pregabalin, controlling these factors is essential to ensure product stability.

Manufacturing Process: A direct blending process is a common method for preparing pregabalin capsules. researchgate.net It is important to control process parameters such as temperature, humidity, and mixing times to minimize the potential for degradation. google.com

Storage Conditions: Pregabalin drug products have specific storage requirements to maintain their quality over their shelf life. europa.eumedsafe.govt.nz Typically, storage at or below 25°C or 30°C is recommended. medsafe.govt.nzfda.govnih.gov Accelerated stability studies, often conducted at 40°C and 75% relative humidity, are used to predict the long-term stability and identify potential degradation products like the this compound. nih.govresearchgate.net Fine particles, such as dust, should be controlled as they can fuel fires or explosions. pfizer.com

Role of Reference Standards in Pharmaceutical Quality Control and Product Stability

Reference standards play a crucial role in the quality control of pharmaceuticals. For impurities like this compound, a well-characterized reference standard is essential for several reasons:

Identification and Quantification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram and to accurately quantify its concentration in the drug product. justia.comgoogleapis.com This is a regulatory requirement for impurities that exceed the identification threshold. nih.gov

Method Validation: Analytical methods used to test for impurities must be validated to ensure they are accurate, precise, and specific. The reference standard is a key component in this validation process. ich.org

Stability Studies: During stability testing, the reference standard allows for the monitoring of the growth of the specific impurity over time and under different storage conditions. justia.comgoogleapis.com

The synthesis of this compound has been described, allowing for the preparation of a pure reference standard. justia.comgoogle.comgoogle.com This availability facilitates the development of robust analytical methods and ensures accurate monitoring of this impurity in pregabalin products. synzeal.comsigmaaldrich.compharmacopoeia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.